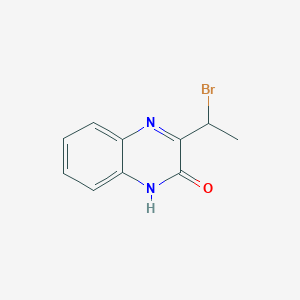
3-(1-bromoethyl)-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromoethyl)-1H-quinoxalin-2-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. The presence of the bromoethyl group at the third position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-bromoethyl)-1H-quinoxalin-2-one typically involves the bromination of 3-ethylquinoxalin-2-one. This can be achieved through the reaction of 3-ethylquinoxalin-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity and application scope.
Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives, which may have different chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized quinoxaline derivatives with additional functional groups.
Reduction Products: Dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: 3-(1-Bromoethyl)-1H-quinoxalin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of quinoxaline derivatives. This compound could serve as a lead compound in drug discovery programs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoxaline ring.
Mechanism of Action
The mechanism of action of 3-(1-bromoethyl)-1H-quinoxalin-2-one largely depends on its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Ethylquinoxalin-2-one: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
3-(1-Chloroethyl)-1H-quinoxalin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-(1-Iodoethyl)-1H-quinoxalin-2-one: Contains an iodine atom, making it more reactive in certain chemical reactions compared to the bromo derivative.
Uniqueness: The presence of the bromoethyl group in 3-(1-bromoethyl)-1H-quinoxalin-2-one imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its potential biological activity also sets it apart from other quinoxaline derivatives, making it a compound of interest in various research fields.
Properties
CAS No. |
852058-15-2 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(1-bromoethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-10(14)13-8-5-3-2-4-7(8)12-9/h2-6H,1H3,(H,13,14) |
InChI Key |
YKHIAVHGPXGBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



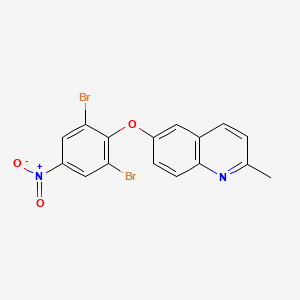
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
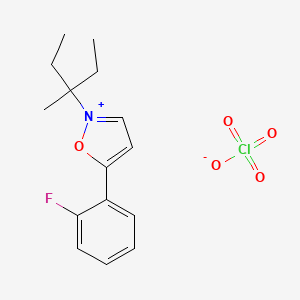
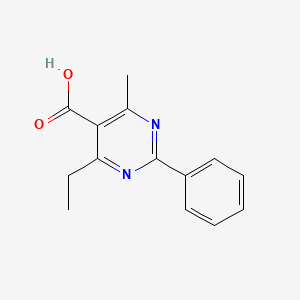
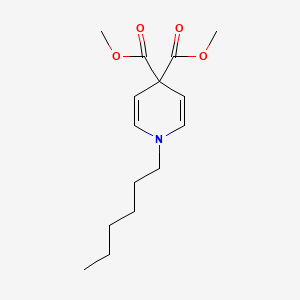
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
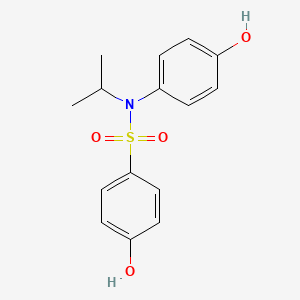
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)
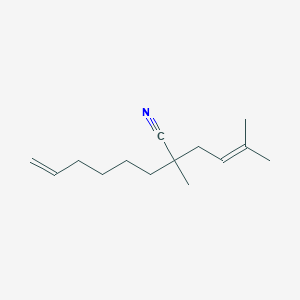
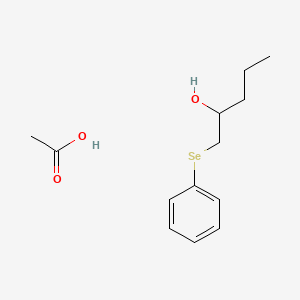
![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
